REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1)(=[O:3])[CH3:2].CC(C)=[O:16].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[C:1]([O:4][CH2:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]([OH:16])=[O:11])=[CH:8][CH:7]=1)(=[O:3])[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC=C(C=O)C=C1
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
a three-fold excess) while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(exothermal reaction)
|
Type
|
STIRRING
|
Details
|
This was stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
before filtering out the green solid
|
Type
|
CUSTOM
|
Details
|
The green solid was then dried under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (400 ml)
|
Type
|
WASH
|
Details
|
washed with sodium carbonate solution and water until neutral
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |